molecular formula C24H17NO2S B1612564 13,6-N-Sulfinylacetamidopentacene CAS No. 454675-76-4

13,6-N-Sulfinylacetamidopentacene

Cat. No. B1612564
CAS RN: 454675-76-4
M. Wt: 383.5 g/mol
InChI Key: HIABOOSIYBUBKB-UHFFFAOYSA-N
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Description

13,6-N-Sulfinylacetamidopentacene (NSFAAP) is a highly soluble pentacene precursor . It can be synthesized by Lewis acid-catalyzed Diels-Alder reaction of pentacene and N-sulfinylacetamide . It can be spin coated to form an organic thin film which can be used in organic electronics .


Synthesis Analysis

NSFAAP can be synthesized by Lewis acid-catalyzed Diels-Alder reaction of pentacene and N-sulfinylacetamide . It can be spin coated to form an organic thin film which can be used in organic electronics .


Molecular Structure Analysis

The empirical formula of NSFAAP is C24H17NO2S . The molecular weight is 383.46 g/mol .


Chemical Reactions Analysis

NSFAAP can be used as a conjugating polymer that can be used in designing of thin film transistors with field mobility of 0.27 cm2 V-1 s-1 and a threshold voltage parameter of -4.25 V .


Physical And Chemical Properties Analysis

NSFAAP is a solid substance . It has a melting point of 169-190 °C . It is soluble in THF, dioxane, and methylene chloride . It exhibits fluorescence with λex 251 nm and λem 498 nm in chloroform .

Scientific Research Applications

1. Thin Film Development

13,6-N-Sulfinylacetamidopentacene (SAP) has been instrumental in the development of pentacene thin films. These films, created by transferring SAP onto solid substrates, exhibit characteristics akin to vacuum-sublimated pentacene in both bulk and thin-film phases. The substrate surface properties significantly impact the thin-film phase, with low energy surfaces facilitating compact micrometric crystal formation suitable for field-effect mobility (Musumeci et al., 2008).

2. Organic Electronics Fabrication

In the field of organic electronics, SAP plays a key role. When converted to pentacene by heat treatment, SAP can form pillarlike crystals, which are then used in organic electronics for their unique properties. This transformation results in pentacene molecules arranging themselves in specific orientations conducive to electronic applications (Murai et al., 2011).

3. Improving Organic Thin-Film Transistor Performance

Combining SAP with printed PEDOT:PSS electrodes has been shown to enhance the performance of organic thin-film transistors (OTFTs). This combination, applied on SiO2 dielectrics, has produced comparable results to vapor-phase grown pentacene-based OTFTs, highlighting SAP's potential in improving device performance (Luzio et al., 2011).

4. Solution-Processed Organic Semiconductor Development

SAP serves as a precursor in creating high-mobility, solution-processed organic semiconductors. By undergoing a solid-phase conversion to form thin films of pentacene, it has facilitated the fabrication of high-performance organic thin film transistors, marking a significant advancement in the field of organic semiconductors (Afzali et al., 2002).

5. Organic Photovoltaics Enhancement

Exploring the application of pentacene derivatives in organic photovoltaics, studies have shown that using SAP-derived materials as the p-type donor layer in bilayer organic photovoltaics can achieve efficiencies up to 1.4%. This finding is significant for improving stability in ambient atmosphere, offering new pathways in solar cell technology (Gorodetsky et al., 2009).

6. Advancing Sustainable Electronics with Inkjet Printed OTFTs

SAP's potential extends to sustainable electronics, particularly in the development of inkjet-printed organic transistors on paper. Using SAP as a highly soluble pentacene precursor, it enables the creation of complex circuitry on paper, a crucial step towards more sustainable and versatile electronic solutions (Orecchini et al., 2010).

Safety And Hazards

NSFAAP is classified as a short-term (acute) aquatic hazard (Category 2, H401) and long-term (chronic) aquatic hazard (Category 2, H411) . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

1-(23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaen-24-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO2S/c1-14(26)25-23-19-10-15-6-2-4-8-17(15)12-21(19)24(28(25)27)22-13-18-9-5-3-7-16(18)11-20(22)23/h2-13,23-24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIABOOSIYBUBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584702
Record name 15-Acetyl-6,13-dihydro-6,13-(epithioimino)pentacen-16-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13,6-N-Sulfinylacetamidopentacene

CAS RN

454675-76-4
Record name 15-Acetyl-6,13-dihydro-6,13-(epithioimino)pentacen-16-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13,6-(Epithioimino)pentacene, 16-acetyl-6,13-dihydro-, 15-oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 13,6-N-Sulfinylacetamidopentacene a desirable material for OFETs?

A1: 13,6-N-Sulfinylacetamidopentacene offers a solution-processable route to pentacene, a high-performance organic semiconductor. This is crucial as it allows for simpler and potentially lower-cost fabrication techniques compared to traditional vacuum deposition methods used for pentacene [, , ].

Q2: How does the conversion from SAP to pentacene occur, and what structural changes happen?

A2: SAP converts to pentacene through a thermal elimination reaction, typically requiring temperatures above 110°C []. This process involves the removal of the N-sulfinylacetamide groups, leaving behind the pentacene core. This transformation induces significant changes in the material's morphology, from an amorphous film to crystalline structures [].

Q3: How does the performance of OFETs using SAP-derived pentacene compare to those using vapor-deposited pentacene?

A3: While solution-processed SAP-derived pentacene OFETs demonstrate promising results, their performance is generally lower than those fabricated using vapor-deposited pentacene. Mobilities for the former are typically in the order of 10-2 cm2/Vs, compared to 10-1 cm2/Vs for the latter []. This difference is attributed to variations in film morphology and potentially the presence of impurities in the solution-processed films.

Q4: What are the advantages of using inkjet-printed PEDOT:PSS electrodes with SAP in OFET fabrication?

A4: Combining inkjet-printed PEDOT:PSS electrodes with SAP allows for a fully printed OFET fabrication process [, ]. This approach is highly desirable for its potential in low-cost, large-area electronics manufacturing. The compatibility between SAP and PEDOT:PSS also contributes to improved device performance by creating a favorable interface for charge carrier injection [].

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